molecular formula C14H17N5O B7544732 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide

3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide

Cat. No.: B7544732
M. Wt: 271.32 g/mol
InChI Key: DZOAGQFBVIFEMI-UHFFFAOYSA-N
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Description

3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide is a compound that features a benzamide core linked to a cyclopentyltetrazole moiety

Properties

IUPAC Name

3-[(5-cyclopentyltetrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c15-13(20)12-7-3-4-10(8-12)9-19-14(16-17-18-19)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOAGQFBVIFEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN=NN2CC3=CC(=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide typically involves the reaction of a benzamide derivative with a cyclopentyltetrazole precursor. One common method involves the use of a cyclopentylamine derivative, which is reacted with sodium azide and a suitable catalyst to form the tetrazole ring. This intermediate is then coupled with a benzoyl chloride derivative under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzamide or tetrazole ring.

    Reduction: Reduced forms of the benzamide or tetrazole ring.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide is unique due to the presence of the cyclopentyltetrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with specific desired characteristics .

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